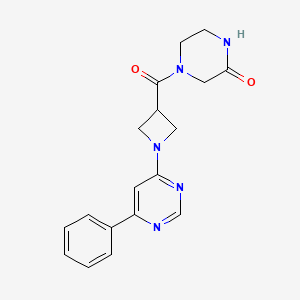

4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a piperidine ring and a pyrimidine moiety. The first paper describes the synthesis of a compound with a piperidine and a pyridine ring, which is structurally related to the compound . The second paper discusses the synthesis of a pyrimidine derivative with a piperidine moiety, which is a key intermediate in the preparation of deoxycytidine kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. In the first paper, the target compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . The second paper outlines a practical synthesis of a pyrimidine derivative starting from commercially available 2,4-dichloro-5-fluoropyrimidine and converting it through four telescoped steps to the desired product . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride".

Molecular Structure Analysis

The molecular structure of the compounds in the papers was determined using various analytical techniques. The first paper reports the crystal structure of the synthesized compound, which was found to be nonplanar with the piperidine ring exhibiting a chair conformation . The second paper does not provide specific structural details but mentions the synthesis of a pyrimidine derivative with a piperidine ring . These findings suggest that the compound of interest may also exhibit a nonplanar structure with specific conformations for its cyclic components.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized. However, the synthesis processes involve nucleophilic substitution and deprotection steps, which are common in the synthesis of heterocyclic compounds . These reactions are likely relevant to the synthesis and reactivity of "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are not extensively discussed. The first paper provides some physical parameters such as crystal system, space group, and density . The second paper mentions the overall yield of the synthesis but does not detail the physical properties of the compound . These properties are important for understanding the behavior and potential applications of "4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride", but more specific data would be required for a comprehensive analysis.

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those related to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine, have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations has demonstrated the effectiveness of these compounds in inhibiting corrosion on iron surfaces (Kaya et al., 2016).

Antibacterial Activity

Studies on piperidine-containing pyrimidine imines and thiazolidinones have shown significant antibacterial activity. These compounds, synthesized through microwave-assisted methods, exhibit potent effects against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Crystallographic Analysis

The crystalline forms of compounds similar to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine have been extensively analyzed. Studies have revealed insights into the molecular structures and conformations of these compounds (Wang, Zhou, & Hu, 2006).

GPR119 Agonist Activity

Research into GPR119 agonists has identified N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showcasing their role in enhancing GPR119 agonist activity. These compounds have shown potential in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models (Kubo et al., 2021).

Adenosine Receptor Antagonism

Piperidine derivatives have been explored as human A₃ adenosine receptor antagonists. Modifications in these molecules have led to the development of water-soluble salts that exhibit strong receptor antagonism, relevant for potential therapeutic applications (Baraldi et al., 2012).

Antimicrobial Properties

Piperidin-1-yl phenyl ethanone derivatives have demonstrated considerable antimicrobial properties. These compounds, obtained through microwave-assisted synthesis, have been effective against a range of bacterial and fungal strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Electronic Properties Analysis

The electronic properties of piperidine-related compounds have been investigated using theoretical methods like density functional theory. These studies provide valuable insights into the interaction dynamics of these molecules with their environment (Essa & Jalbout, 2008).

properties

IUPAC Name |

4-(oxan-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-6-15-7-2-12(1)14-16-8-3-13(17-14)11-4-9-18-10-5-11;;/h3,8,11-12,15H,1-2,4-7,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZNOSBNQZJZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3CCOCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)